L-Proline HCl serves as a high-purity standard in various analytical techniques. Its well-defined structure and consistent properties make it ideal for calibrating instruments and validating analytical methods used in biochemistry and related fields [1].
For instance, L-Proline HCl solutions are commonly employed in High-Performance Liquid Chromatography (HPLC) to identify and quantify other amino acids in biological samples [1].
[1] L-Proline Hydrochloride Amino Acid Solution 100mM 供应商提供的产品说明:
L-Proline HCl plays a significant role in the synthesis of peptides, which are short chains of amino acids. The presence of a proline residue in a peptide chain can influence its structure and function. L-Proline HCl serves as a valuable building block for incorporating proline units into synthetic peptides [2].
The specific chemical properties of L-Proline HCl, such as its high solubility and ease of coupling with other amino acids, make it a preferred choice for peptide synthesis techniques like solid-phase peptide synthesis (SPPS) [2].
[2] L-Proline Benzyl Ester Hydrochloride - High Purity Research Compound 供应商提供的产品说明:
L-Proline hydrochloride is a salt formed from L-proline, a naturally occurring amino acid, and hydrochloric acid. L-proline is unique among the twenty standard amino acids as it is a cyclic imino acid, which contributes to its distinctive structural properties. The molecular formula for L-proline is C5H9NO2, and its hydrochloride form is represented as C5H9ClN2O2. This compound plays a significant role in protein synthesis and is involved in various biochemical processes due to its ability to stabilize protein structures.
L-Pro, when incorporated into proteins, influences protein folding and stability due to its cyclic structure. The ring structure introduces rigidity and restricts the conformational flexibility of the protein chain. This can be crucial for protein function, as specific protein conformations are often essential for activity.
L-Proline exhibits several biological activities:
L-Proline hydrochloride can be synthesized through various methods:
L-Proline's uniqueness lies in its cyclic structure which imparts conformational rigidity, allowing it to serve effectively as both a building block in proteins and a catalyst in organic reactions. This distinguishes it from other amino acids that do not possess such structural characteristics.
Studies have shown that L-proline interacts with various biological systems:
L-Proline hydrochloride represents the hydrochloride salt form of the naturally occurring amino acid L-proline. The compound features a distinctive pyrrolidine ring structure that is characteristic of proline and its derivatives [1]. The molecular structure consists of a five-membered heterocyclic ring containing nitrogen, with the carboxyl group attached at the 2-position [1] [2]. In the hydrochloride salt form, the amino nitrogen is protonated, resulting in a positively charged ammonium group that forms an ionic interaction with the chloride anion [3].
The structural representation reveals the unique cyclic nature of proline, where the side chain forms a covalent bond with the backbone nitrogen, creating the pyrrolidine ring system [1] [2]. This cyclization distinguishes proline from other amino acids and contributes to its conformational rigidity [4]. The compound exists as a zwitterionic species in solution, with the protonated amino group and the carboxylate functionality providing amphoteric character [4].
L-Proline hydrochloride has a molecular formula of C₅H₁₀ClNO₂ and a molecular weight of 151.59 grams per mole [1] [2]. The elemental composition includes five carbon atoms, ten hydrogen atoms, one nitrogen atom, two oxygen atoms, and one chlorine atom [1]. The monoisotopic mass is calculated to be 151.040006 atomic mass units [2].
Property | Value |
---|---|
Molecular Formula | C₅H₁₀ClNO₂ |
Molecular Weight | 151.59 g/mol |
Monoisotopic Mass | 151.040006 amu |
Elemental Composition | C: 39.61%, H: 6.65%, Cl: 23.38%, N: 9.24%, O: 21.12% |
The parent compound, L-proline, has a molecular weight of 115.13 g/mol, indicating that the hydrochloride salt adds 36.46 g/mol due to the incorporation of hydrochloric acid [1] [4].
L-Proline hydrochloride exhibits absolute stereochemistry with the S-configuration at the α-carbon (C-2 position) [2] [4]. The compound contains one defined stereocenter, making it optically active [2]. The L-designation indicates that the compound belongs to the L-series of amino acids, which is the natural configuration found in biological systems [5].
The stereochemical configuration can be described using the Cahn-Ingold-Prelog priority rules, where the arrangement around the chiral center follows the S-configuration [2]. This stereochemical arrangement is critical for the biological activity and recognition of the compound in biochemical processes [6] [7].
The chirality of L-proline hydrochloride has been extensively studied using various analytical techniques, including Raman optical activity spectroscopy [6] [7]. These studies demonstrate that the compound exhibits pH-dependent chirality, with different conformational states affecting the optical activity properties [6] [7].
The thermal properties of L-proline hydrochloride include a boiling point of approximately 252.2°C at 760 mmHg, as reported for related proline derivatives [3]. However, specific melting point data for the pure hydrochloride salt is not extensively documented in the available literature. Related proline ester hydrochlorides, such as L-proline methyl ester hydrochloride, exhibit melting points in the range of 69-75°C [8] [9], which may provide guidance for the thermal behavior of the parent hydrochloride salt.
The compound demonstrates heat sensitivity, requiring careful temperature control during storage and handling [3] [10]. Thermal decomposition can occur under excessive heating conditions, potentially leading to the formation of toxic gases [10].
L-Proline hydrochloride exhibits high solubility in water due to its ionic nature and the presence of both hydrophilic functional groups [3] [11]. The compound readily dissolves in aqueous solutions, making it suitable for various biochemical and pharmaceutical applications [11]. The high water solubility is attributed to the ionic interaction between the protonated amino group and the chloride anion, as well as hydrogen bonding capabilities [12] [13].
Solubility studies of related proline compounds indicate that the solubility increases with temperature, following typical ionic compound behavior [12] [14]. The compound also shows solubility in polar organic solvents such as methanol and ethanol, though with reduced solubility compared to water [9].
Specific density values for L-proline hydrochloride are not readily available in the literature, as indicated by multiple database entries showing "Not Available" for this parameter [3] [15] [16].
L-Proline hydrochloride typically appears as a white crystalline powder or crystals at room temperature [11] [9]. The crystalline form contributes to the compound's stability and storage characteristics. Related studies on proline halogenides have shown that the crystalline structure can vary depending on the halide anion present [17].
The crystalline structure properties are influenced by intermolecular hydrogen bonding and ionic interactions between the protonated amino group and chloride anions [17]. These interactions contribute to the overall stability of the solid form and influence physical properties such as melting point and solubility behavior.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for L-proline hydrochloride through both ¹H NMR and ¹³C NMR analyses. The ¹H NMR spectrum of L-proline exhibits characteristic signals corresponding to the pyrrolidine ring protons and the α-proton [22] [23]. In aqueous solution at pH 7.4, the chemical shifts include signals at approximately 4.119 ppm for the α-proton (H at C-2), multiplets around 2.022-2.337 ppm for the ring methylene protons, and signals at 3.366 ppm for the nitrogen-adjacent methylene protons [22] [24].
The ¹³C NMR spectrum displays five distinct carbon signals corresponding to the pyrrolidine ring carbons and the carboxyl carbon [24]. Key chemical shifts include the carboxyl carbon at approximately 177.483 ppm, the α-carbon at 63.922 ppm, and the ring carbons at 31.728, 26.487, and 48.775 ppm [24].
Carbon Position | Chemical Shift (ppm) | Assignment |
---|---|---|
C-1 (COOH) | 177.483 | Carboxyl carbon |
C-2 (α-C) | 63.922 | Alpha carbon |
C-3 | 31.728 | Ring methylene |
C-4 | 26.487 | Ring methylene |
C-5 | 48.775 | N-adjacent carbon |
The NMR spectra are sensitive to conformational changes and pH variations, with studies showing that different protonation states affect the chemical shift patterns [25] [26]. The ring puckering dynamics of proline contribute to spectral complexity, with multiple conformations potentially observable in solution [25] [27].
Infrared spectroscopy of L-proline hydrochloride reveals characteristic vibrational bands corresponding to the functional groups present in the molecule. The IR spectrum exhibits several key absorption regions including carbonyl stretching, amino group vibrations, and ring-associated frequencies [28] [29].
The carbonyl stretching vibration appears in the range of 1600-1700 cm⁻¹, with the exact frequency depending on the hydrogen bonding environment and molecular conformation [29]. The amino group vibrations include both N-H stretching modes in the 3200-3400 cm⁻¹ region and N-H bending modes around 1340 and 775 cm⁻¹ [28].
Methylene group vibrations are observed as C-H stretching modes in the 2800-3000 cm⁻¹ range, with scissoring modes appearing around 1450-1480 cm⁻¹ [28]. The pyrrolidine ring exhibits characteristic deformation modes, including ring breathing and twisting vibrations at lower frequencies [28].
Frequency Range (cm⁻¹) | Assignment | Intensity |
---|---|---|
3200-3400 | N-H stretch | Medium-Strong |
2800-3000 | C-H stretch | Medium |
1600-1700 | C=O stretch | Strong |
1450-1480 | CH₂ scissoring | Medium |
1340, 775 | N-H bending | Medium |
The IR spectroscopic analysis is particularly useful for identifying hydrogen bonding interactions and conformational changes in different environments [30].
Mass spectrometry of L-proline hydrochloride provides molecular ion identification and fragmentation pattern analysis. The molecular ion peak appears at m/z 151 for the protonated molecular ion [M+H]⁺ [31] [32]. The base compound L-proline shows a molecular ion at m/z 115, with characteristic fragmentation patterns including loss of COOH (m/z 70) and formation of pyrrolidinium ion fragments [33].
Electrospray ionization mass spectrometry (ESI-MS) has been extensively used for proline analysis, particularly in biological samples [31] [32]. The technique allows for sensitive detection and quantification of proline compounds in complex matrices [32]. Positive ionization mode is typically employed, taking advantage of the basic nitrogen atom for protonation [32] [34].
Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways, including losses associated with the carboxyl group and ring opening reactions [35]. The fragmentation patterns are influenced by the energy of ionization and can provide structural confirmation [35].
m/z Value | Ion Assignment | Relative Intensity |
---|---|---|
151 | [M+H]⁺ (HCl salt) | Variable |
115 | [Proline+H]⁺ | High |
70 | [Proline-COOH]⁺ | Medium |
68 | Ring fragment | Low |
Mass spectrometry is particularly valuable for enantiomeric excess determination and purity analysis of proline derivatives [31].
Ultraviolet-visible spectroscopy of L-proline hydrochloride shows limited absorption in the visible region, with significant absorption occurring in the ultraviolet region [36]. The compound exhibits transparency throughout the visible spectrum (400-700 nm), which is characteristic of amino acids without aromatic chromophores [36].
The UV absorption spectrum shows a sharp cutoff at approximately 209 nm, corresponding to the fundamental absorption edge [36]. This absorption arises from electronic transitions associated with the amide chromophore and nonbonding electrons on the nitrogen and oxygen atoms [37]. The compound shows good optical transparency in the near-infrared region, making it suitable for various optical applications [36].
Studies on proline-containing systems have identified specific UV absorption bands associated with different electronic transitions [37] [35]. The amide n→π* transition and other electronic excitations contribute to the overall UV spectroscopic profile [37].
Wavelength Range | Absorption Characteristics | Applications |
---|---|---|
200-209 nm | Strong absorption (cutoff) | UV detection limit |
209-400 nm | Weak absorption | Analytical window |
400-700 nm | Transparent | Visible applications |
700-1100 nm | Transparent | Near-IR applications |